molecular formula C6H6ClNS B2987121 2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole CAS No. 201006-49-7

2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole

Cat. No.: B2987121
CAS No.: 201006-49-7
M. Wt: 159.63
InChI Key: GDZIRWVWTKMWPH-UHFFFAOYSA-N
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Description

Reaction Optimization and Mechanistic Insights

In a typical procedure, 2-amino-4,4-dimethylcyclopentene is reacted with chloroacetyl chloride under microwave irradiation (150–200°C, 10–15 minutes) to yield 2-chloro-5,6-dihydro-4H-cyclopenta[d]thiazole. The microwave’s dielectric heating effect enhances molecular collisions, promoting rapid cyclization. Key parameters include:

Parameter Optimal Range Impact on Yield
Irradiation Power 300–500 W Maximizes energy transfer
Solvent DMF or DMSO Enhances dipole interactions
Molar Ratio (amine:chloroacetyl chloride) 1:1.2 Minimizes unreacted starting material

Comparative studies show microwave methods achieve yields of 78–85%, surpassing conventional heating (50–60% over 6 hours). The mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the chloroacetyl group, followed by dehydrohalogenation to form the thiazole ring.

Properties

IUPAC Name

2-chloro-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZIRWVWTKMWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorothiophene with cyclopentadiene in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Scientific Research Applications

2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 201006-49-7 C₆H₆ClNS 159.63 High electrophilicity; potential MMP-2/XIAP inhibitor intermediate
5,6-Dihydro-4H-cyclopenta[d]thiazole 5661-10-9 C₆H₇NS 125.19 Simpler synthesis; lower reactivity
2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole 9942463 C₆H₆BrNS 204.09 Enhanced leaving-group ability; higher cost
2-Chloro-5,6-dimethoxy-benzo[d]thiazole F1954-0012 C₈H₆ClNO₂S 215.66 Increased electron density; modulates binding interactions

Biological Activity

2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, along with its mechanisms of action, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The compound features a thiazole ring fused with a cyclopentane structure, which contributes to its unique reactivity and biological profile. The presence of a chlorine atom enhances its electrophilic characteristics, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

  • Mechanism of Action : The compound inhibits protein synthesis in microbial cells, leading to cell death. This effect is particularly noted against Staphylococcus aureus and Escherichia coli, where it demonstrates minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
  • Case Study : In a study evaluating a series of thiazole derivatives, this compound showed potent activity against Candida albicans with MIC values ranging from 3.92 to 4.01 mM, outperforming many other derivatives .

Antifungal Activity

The compound also displays antifungal properties, particularly against pathogenic fungi.

  • Research Findings : The antifungal efficacy was assessed through various assays, revealing that the compound effectively inhibited growth in strains such as Aspergillus niger and C. albicans. The MIC values ranged between 4.01–4.23 mM for these fungi .

Anticancer Activity

Emerging studies highlight the potential of this compound as an anticancer agent.

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells by activating specific signaling pathways. This compound has shown promise in inhibiting tumor growth in vitro and in vivo models .
  • Case Study : A retrospective review on thiazole derivatives indicated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential for further development as an anticancer therapeutic .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives.

Compound Structural Feature Biological Activity
This compoundChlorine substitutionAntimicrobial, antifungal
2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazoleAmino groupAnticonvulsant activity
3-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopentabthien)Chlorine on thienyl ringDifferent electrophilic reactivity

The presence of electron-withdrawing groups (e.g., chlorine) enhances lipophilicity and biological activity. Conversely, electron-donating groups can diminish these effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like 5,6-dihydro-4H-cyclopenta[d]thiazole derivatives. A reflux-based approach with DMSO as a solvent (18 hours at elevated temperatures) followed by ice-water quenching and crystallization (ethanol-water mixture) yields ~65% purity . For optimization, variables such as solvent polarity (e.g., DMF vs. DMSO), reaction time, and stoichiometric ratios of halogenating agents (e.g., POCl₃ or PCl₅) should be systematically tested. Grignard reagent additions to cyclopenta-fused intermediates have also been reported to improve regioselectivity .

Q. How is the structural integrity of this compound validated in synthetic batches?

  • Methodological Answer : Characterization involves a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the fused cyclopenta-thiazole ring system (e.g., δ ~2.5–3.0 ppm for dihydro protons).
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (e.g., 172.63 g/mol ) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of the chloro-substitution position and ring conformation .

Q. What are the primary biological activities associated with this compound?

  • Methodological Answer : The thiazole core is linked to antimicrobial and anticancer properties. In vitro assays include:

  • Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., Candida spp.) .
  • Apoptosis Induction : Caspase-3/7 activation assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate BIR3 domain inhibition .

Advanced Research Questions

Q. How does the electronic nature of the thiazole ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-deficient thiazole ring facilitates Suzuki-Miyaura couplings. Computational DFT studies (e.g., Gaussian 09) can model charge distribution, predicting reactive sites for aryl boronic acid additions. Experimentally, Pd(PPh₃)₄ catalysis in THF/H₂O (80°C, 12 h) with K₂CO₃ as base is recommended. Monitor regioselectivity via HPLC-MS .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

  • Methodological Answer : Discrepancies may arise from assay conditions. Standardize protocols:

  • Cell Line Authentication : STR profiling to ensure consistency.
  • DMSO Solubility Limits : Keep final DMSO concentration ≤0.1% to avoid cytotoxicity artifacts.
  • Dose-Response Replicates : Triplicate runs with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. Can computational models predict the compound’s interaction with biological targets like XIAP-BIR3?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using the AVPI peptide (PDB: 1TFQ) as a template. Key steps:

  • Ligand Preparation : Optimize 3D geometry (Avogadro) and assign charges (AMBER ff14SB).
  • Binding Affinity Analysis : Calculate ΔG values for the thiazole-cyclopenta scaffold interacting with BIR3’s hydrophobic pocket .

Q. What mechanistic insights exist for thiazole ring formation in related bicyclic systems?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C-cysteine) and MS/MS fragmentation reveal that the thiazole ring originates from cysteine via dehydrogenation and decarboxylation. In vitro reconstitution assays with purified enzymes (e.g., ThiG homologs) can validate intermediates .

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